PCP Ion Channel Affinity Advantage
The unlabeled parent compound, benocyclidine (BTCP), exhibits a 12.6-fold higher affinity for the PCP ion channel binding site of the Torpedo californica nicotinic acetylcholine receptor (nAChR) compared to the traditional radioligand [3H]phencyclidine ([3H]PCP). This is critical as it underpins the value of the deuterated analog as a superior reporter ligand in non-radioactive MS Binding Assays [1].
| Evidence Dimension | Binding Affinity (Kd) for the PCP Ion Channel Site |
|---|---|
| Target Compound Data | Kd = 84.2 nM (for BTCP) |
| Comparator Or Baseline | Kd = 1,060 nM (estimated for [3H]PCP based on a 12.6-fold difference from 84.2 nM) |
| Quantified Difference | BTCP has a 12.6-fold higher affinity (lower Kd) |
| Conditions | Saturation MS Binding Assay using Torpedo californica nAChR-enriched membranes. |
Why This Matters
The 12.6-fold higher affinity of BTCP for this site directly translates to a more sensitive and robust analytical assay when using its deuterated counterpart, Benocyclidine-d10, as an MS marker, enabling detection of lower analyte concentrations compared to using a PCP-based internal standard.
- [1] Währa, M., Allmendinger, L., Höfner, G., & Wanner, K.T. (2023). Benocyclidine (BTCP) as Non‐labelled Reporter Ligand for MS Binding Assays for the PCP Ion Channel Binding Site of the Desensitized Torpedo Nicotinic Acetylcholine Receptor (nAChR). ChemMedChem, 18(10), e202300048. View Source
